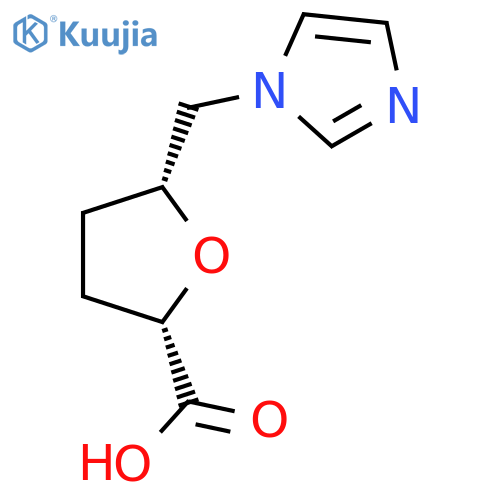

Cas no 1955539-82-8 ((2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid)

1955539-82-8 structure

商品名:(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid

CAS番号:1955539-82-8

MF:C9H12N2O3

メガワット:196.203182220459

CID:5247543

(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- INDEX NAME NOT YET ASSIGNED

- (2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid

-

- インチ: 1S/C9H12N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h3-4,6-8H,1-2,5H2,(H,12,13)/t7-,8+/m1/s1

- InChIKey: OWYYMPXFSBJXHQ-SFYZADRCSA-N

- ほほえんだ: C(N1C=NC=C1)[C@H]1CC[C@@H](C(=O)O)O1

じっけんとくせい

- 密度みつど: 1.43±0.1 g/cm3(Predicted)

- ふってん: 460.5±30.0 °C(Predicted)

- 酸性度係数(pKa): 3.48±0.40(Predicted)

(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257830-1.0g |

(2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid |

1955539-82-8 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-257830-1g |

(2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid |

1955539-82-8 | 1g |

$0.0 | 2023-09-14 |

(2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

1955539-82-8 ((2R,5S)-5-(1H-imidazol-1-yl)methyloxolane-2-carboxylic acid) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬